Cas no 2137145-08-3 (1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl-)

1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl-, is a heterocyclic compound featuring a triazole core functionalized with hydroxymethyl groups at the 4 and 5 positions, along with a chiral isoxazolidine substituent at the 1-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and asymmetric synthesis. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in aqueous or protic reaction systems. The chiral isoxazolidine moiety may serve as a scaffold for stereoselective transformations, making it valuable for the development of enantiomerically pure compounds. Its well-defined stereochemistry and functional group diversity make it a versatile intermediate for pharmaceutical and agrochemical research.
1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl- structure
2137145-08-3 structure
Product Name:1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl-
CAS No:2137145-08-3
MF:C7H12N4O3
MW:200.195180892944
CID:5277518
PubChem ID:165449117
Update Time:2025-08-04

1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl-
    • 2137145-08-3
    • EN300-696265
    • [4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
    • Inchi: 1S/C7H12N4O3/c12-2-6-7(3-13)11(10-9-6)5-1-8-14-4-5/h5,8,12-13H,1-4H2/t5-/m0/s1
    • InChI Key: RGERIZVNFVQNLV-YFKPBYRVSA-N
    • SMILES: O1C[C@H](CN1)N1C(CO)=C(CO)N=N1

Computed Properties

  • Exact Mass: 200.09094026g/mol
  • Monoisotopic Mass: 200.09094026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • Density: 1.75±0.1 g/cm3(Predicted)
  • Boiling Point: 465.0±55.0 °C(Predicted)
  • pka: 13.01±0.10(Predicted)

1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-696265-0.05g
[4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
2137145-08-3
0.05g
$1428.0 2023-03-10
Enamine
EN300-696265-0.1g
[4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
2137145-08-3
0.1g
$1496.0 2023-03-10
Enamine
EN300-696265-0.25g
[4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
2137145-08-3
0.25g
$1564.0 2023-03-10
Enamine
EN300-696265-0.5g
[4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
2137145-08-3
0.5g
$1632.0 2023-03-10
Enamine
EN300-696265-1.0g
[4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
2137145-08-3
1g
$0.0 2023-06-07
Enamine
EN300-696265-2.5g
[4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
2137145-08-3
2.5g
$3332.0 2023-03-10
Enamine
EN300-696265-5.0g
[4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
2137145-08-3
5.0g
$4930.0 2023-03-10
Enamine
EN300-696265-10.0g
[4-(hydroxymethyl)-1-[(4S)-1,2-oxazolidin-4-yl]-1H-1,2,3-triazol-5-yl]methanol
2137145-08-3
10.0g
$7312.0 2023-03-10

Additional information on 1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl-

Chemical Profile of 1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl- (CAS No. 2137145-08-3) and Its Emerging Applications in Modern Medicinal Chemistry

The compound 1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl- (CAS No. 2137145-08-3) represents a fascinating intersection of heterocyclic chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework comprising a triazole core and an isoxazolidinyl side chain, has garnered significant attention in the pharmaceutical and chemical research communities due to its versatile reactivity and potential therapeutic applications. The presence of both hydroxyl and chiral centers in its molecular architecture opens up diverse synthetic pathways and functionalization possibilities, making it a valuable scaffold for drug discovery initiatives.

In recent years, the exploration of triazole derivatives has been extensively studied for their broad spectrum of biological activities. The triazole ring, known for its stability and ability to form hydrogen bonds, is a common motif in medicinal chemistry, often incorporated into molecules targeting infectious diseases, cancer, and inflammatory conditions. The specific substitution pattern in 1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl- enhances its interaction with biological targets by providing additional binding pockets and modulating electronic properties. This has led to its investigation as a precursor in the development of novel antimicrobial agents and kinase inhibitors.

The isoxazolidinyl moiety appended to the triazole ring introduces an extra layer of complexity to the molecule. Isoxazolidines are known for their ability to chelate metal ions and participate in coordination chemistry, which can be leveraged for designing metal-based therapeutics or enhancing drug delivery systems. Furthermore, the chiral center at the (4S)-position in the isoxazolidinyl group allows for enantioselective synthesis and optimization of pharmacological properties. This stereochemical feature is particularly crucial in medicinal chemistry, where enantiomeric purity can significantly influence drug efficacy and safety.

Recent advancements in synthetic methodologies have enabled more efficient access to complex heterocyclic compounds like 1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl-. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing triazole rings with high regioselectivity and yield. Similarly, asymmetric synthesis techniques have been employed to introduce chirality into the isoxazolidinyl segment with remarkable precision. These innovations have not only streamlined the production of this compound but also paved the way for exploring its derivatives with tailored biological activities.

The pharmacological potential of 1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl- has been investigated in several preclinical studies. Its structural features suggest possible interactions with enzymes involved in metabolic pathways relevant to cancer progression. For instance, modifications at the hydroxyl groups could serve as anchors for covalent binding to target proteins or as sites for prodrug activation. Additionally, the combined influence of the triazole-triazole interaction motif and the isoxazolidine-metal coordination capability may offer dual-action mechanisms against pathogenic organisms.

In an era where precision medicine is gaining traction, the chiral nature of this compound aligns well with personalized therapeutic strategies. By optimizing stereochemistry through rational molecular design or enzymatic resolution techniques such as biocatalysis using engineered oxidoreductases or proteases derived from microbial sources (e.g., *Candida antarctica* lipase), researchers aim to enhance binding affinity while minimizing off-target effects. Such approaches are particularly relevant when developing treatments targeting multifunctional protein kinases implicated in chronic diseases like rheumatoid arthritis or neurodegenerative disorders.

The versatility of functional groups within 1H-1,2,3-Triazole-4,5-dimethanol, 1-(4S)-4-isoxazolidinyl-* also supports its utility as a building block for library synthesis programs aimed at identifying novel bioactive molecules via high-throughput screening (HTS). By systematically varying substituents on both heterocyclic units while maintaining core connectivity patterns similar to those found naturally (e.g., mimicking scaffold structures identified through phytochemical screening), medicinal chemists can accelerate hit discovery campaigns across multiple therapeutic areas including oncology where small molecule inhibitors disrupt aberrant signaling cascades driving tumor growth.

Looking ahead, 2137145 -08 -3* continues to be a subject of intense interest not only because it exemplifies how structural diversity can be leveraged but also because it embodies current trends toward interdisciplinary collaboration between organic chemists who design molecules, medicinal biologists who elucidate mechanisms, computational scientists who model interactions, analytical chemists who develop assays, pharmacologists who assess efficacy, pharmacokineticists who predict absorption distribution metabolism excretion (ADME) profiles, regulatory experts ensuring compliance with guidelines,*and bioinformaticians mining genomic data*to identify druggable targets associated with disease phenotypes . Such holistic approaches promise faster translation from benchtop discoveries into market-ready therapies addressing unmet clinical needs worldwide.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen